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Compound of Interest

Compound Name: Bis(2-chlorophenyl)methanol

Cat. No.: B1346261 Get Quote

CAS Number: 6335-15-5 | Molecular Formula: C₁₃H₁₀Cl₂O | Molecular Weight: 253.13 g/mol

This technical guide serves as a comprehensive resource for researchers, scientists, and

professionals in drug development on the chemical compound Bis(2-chlorophenyl)methanol.
It covers its core chemical identity, a proposed, chemically sound synthesis protocol based on

established organic chemistry principles, its role as a potential pharmaceutical reference

standard, and essential safety and handling protocols. This document is structured to provide

not just procedural steps but the underlying scientific rationale, ensuring a blend of technical

accuracy and practical insight.

Core Compound Identity and Physicochemical
Properties
Bis(2-chlorophenyl)methanol, also known as 2,2'-dichlorobenzhydrol, is a diarylmethanol

derivative. Its structure features a central methanol carbon bonded to two o-chlorophenyl rings.

This substitution pattern significantly influences its steric and electronic properties, which in turn

dictates its reactivity and potential biological interactions. The presence of chlorine atoms in the

ortho position of both phenyl rings introduces steric hindrance around the hydroxyl group and

modifies the electron density of the aromatic systems.

Table 1: Physicochemical and Identification Data for Bis(2-chlorophenyl)methanol
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Property Value Source(s)

CAS Number 6335-15-5 [1][2]

Molecular Formula C₁₃H₁₀Cl₂O [1]

Molecular Weight 253.13 g/mol [1]

IUPAC Name Bis(2-chlorophenyl)methanol N/A

Synonyms 2,2'-Dichlorobenzhydrol [3]

Physical Form Solid / Powder [1]

Storage Temperature
Room Temperature, Sealed in

Dry Conditions
[1]

InChI Key
YVZIETKZIJPLJM-

UHFFFAOYSA-N
[1]

Synthesis Protocol: A Mechanistic Approach to the
Grignard Reaction
The synthesis of unsymmetrical and symmetrical diarylmethanols is reliably achieved via the

Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This protocol details a

proposed synthesis for Bis(2-chlorophenyl)methanol by reacting a Grignard reagent formed

from a 2-chlorophenyl halide with 2-chlorobenzaldehyde.

Causality Behind Experimental Choices:
Grignard Reagent Formation: The reaction is initiated by forming 2-chlorophenylmagnesium

halide. While aryl chlorides can be less reactive than bromides or iodides, the use of

tetrahydrofuran (THF) as a solvent can facilitate the reaction.[6] Anhydrous conditions are

paramount, as Grignard reagents are potent bases and will be quenched by any protic

source, such as water.[4]

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the

electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This step forms a magnesium

alkoxide intermediate.
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Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium

chloride) to protonate the alkoxide, yielding the final alcohol product and water-soluble

magnesium salts, which are easily removed during extraction.[7]

Mandatory Visualization: Synthesis Workflow

Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition Step 3: Workup & Purification

2-Chlorobromobenzene
+ Mg Turnings

2-Chlorophenylmagnesium
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Initiation (Iodine crystal)
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Slow Addition @ 0°C

2-Chlorobenzaldehyde
(in Anhydrous THF) Aqueous NH4Cl QuenchProtonation Liquid-Liquid Extraction

(e.g., Ethyl Acetate) Column Chromatography Pure Bis(2-chlorophenyl)methanol
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Caption: Proposed Grignard synthesis workflow for Bis(2-chlorophenyl)methanol.

Experimental Protocol:
Materials:

2-Chlorobromobenzene

Magnesium turnings

Iodine (crystal)

Anhydrous Tetrahydrofuran (THF)

2-Chlorobenzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Apparatus Setup: All glassware must be rigorously dried in an oven overnight and

assembled hot under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[8]

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked

flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single

crystal of iodine as an initiator.

Dissolve 2-chlorobromobenzene (1.1 equivalents) in anhydrous THF and add it to the

dropping funnel.

Add a small portion of the 2-chlorobromobenzene solution to the magnesium. Initiation is

indicated by heat evolution and a change in color. Once initiated, add the remaining solution

dropwise at a rate that maintains a gentle reflux.[1]

After the addition is complete, reflux the mixture for an additional hour to ensure complete

formation of the Grignard reagent.

Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-

chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the

temperature at 0°C.

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-

3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://scispace.com/pdf/impurities-in-pharmaceuticals-a-review-2dqb29hosg.pdf
https://www.youtube.com/watch?v=yol0hicBMLk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the

dropwise addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl

acetate gradient to yield pure Bis(2-chlorophenyl)methanol.

Application in Drug Development: A Role as a
Pharmaceutical Reference Standard
While specific biological activity for Bis(2-chlorophenyl)methanol is not widely documented,

its structure is analogous to known impurities found in active pharmaceutical ingredients (APIs).

For instance, the structurally related compound (2-Chlorophenyl)diphenylmethanol is a known

impurity and metabolite of the antifungal drug Clotrimazole.[9]

In pharmaceutical development and manufacturing, impurities that arise during synthesis or

degradation must be identified, quantified, and controlled to ensure the safety and efficacy of

the final drug product.[8] Compounds like Bis(2-chlorophenyl)methanol serve as critical

reference standards.

The Self-Validating Role of a Reference Standard:
A well-characterized reference standard is essential for:

Method Validation: Developing and validating analytical methods (e.g., HPLC, GC) to detect

and quantify the impurity in API batches.

Quality Control: Serving as a benchmark in routine quality control testing to ensure batches

meet the purity specifications set by regulatory bodies.

Forced Degradation Studies: Helping to identify degradation pathways of an API under

stress conditions (acid, base, heat, light).
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The availability of a pure, authenticated standard like Bis(2-chlorophenyl)methanol allows

laboratories to generate reliable and reproducible data, which is a cornerstone of regulatory

submissions and GMP (Good Manufacturing Practice) compliance.

Mandatory Visualization: Impurity Profiling Logic
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or Degradation
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Click to download full resolution via product page

Caption: Role of Bis(2-chlorophenyl)methanol as a reference standard in QC.

Analytical Characterization
Characterization of the synthesized Bis(2-chlorophenyl)methanol is crucial for confirming its

identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data Signatures
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Technique Expected Features Rationale

¹H NMR

~5.5-6.5 ppm (singlet, 1H):

Methine proton (CH-OH).~2.0-

4.0 ppm (broad singlet, 1H):

Hydroxyl proton (OH).~7.0-7.6

ppm (multiplets, 8H): Aromatic

protons.

The chemical shifts are

influenced by the

electronegative chlorine atoms

and the aromatic rings. The

hydroxyl proton signal is often

broad and its position can vary.

¹³C NMR

~70-80 ppm: Methine carbon

(C-OH).~125-145 ppm:

Multiple signals for aromatic

carbons, including quaternary

carbons bonded to chlorine

and the methine carbon.

The spectrum will show distinct

signals for the methine carbon

and the various non-equivalent

carbons of the two o-

chlorophenyl rings.

FT-IR (KBr)

~3200-3500 cm⁻¹ (broad): O-H

stretch from the alcohol.~3000-

3100 cm⁻¹: Aromatic C-H

stretch.~1400-1600 cm⁻¹:

Aromatic C=C ring

stretches.~1000-1100 cm⁻¹: C-

O stretch.~750-770 cm⁻¹: C-Cl

stretch.

Each peak corresponds to the

vibrational frequency of

specific functional groups

within the molecule, providing

a molecular fingerprint.[10]

Mass Spec (EI)

Molecular Ion (M⁺): A cluster of

peaks around m/z 252, 254,

256 due to the isotopic

distribution of the two chlorine

atoms (³⁵Cl and ³⁷Cl).Key

Fragments: Loss of H₂O, loss

of Cl, and fragments

corresponding to the

chlorotropylium ion.

Mass spectrometry provides

the molecular weight and

fragmentation patterns, which

are crucial for confirming the

molecular formula and

structure.[11]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Bis(2-
chlorophenyl)methanol requires careful handling due to its potential hazards.
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Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements
Precautionary
Statements

GHS07 (Exclamation

Mark)
Warning

H302: Harmful if

swallowed.H315:

Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

P261: Avoid breathing

dust/fume/gas/mist/va

pours/spray.P280:

Wear protective

gloves/protective

clothing/eye

protection/face

protection.P301+P312

: IF SWALLOWED:

Call a POISON

CENTER/doctor if you

feel

unwell.P305+P351+P

338: IF IN EYES:

Rinse cautiously with

water for several

minutes. Remove

contact lenses, if

present and easy to

do. Continue rinsing.

Self-Validating Safety Protocol:
Engineering Controls: Always handle Bis(2-chlorophenyl)methanol in a certified chemical

fume hood to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles at all times.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

In case of skin or eye contact, flush immediately with copious amounts of water for at least

15 minutes and seek medical attention.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1346261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the material to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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